Desisopropyl Atrazine-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

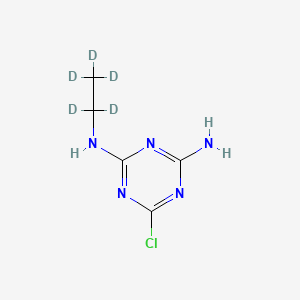

Desisopropyl Atrazine-d5 is a stable isotope-labeled compound, specifically a deuterated form of desisopropyl atrazine. It is a derivative of atrazine, a widely used herbicide. The compound has the chemical formula C5H8ClN5 and a molecular weight of 173.60 g/mol . This compound is primarily used in scientific research, particularly in environmental monitoring and pesticide residue analysis .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Desisopropyl Atrazine-d5 typically involves the deuteration of desisopropyl atrazine. The process begins with the preparation of desisopropyl atrazine, which is then subjected to deuterium exchange reactions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced deuteration techniques to ensure the consistent incorporation of deuterium atoms. The final product is then purified and characterized to confirm its isotopic purity and chemical structure .

化学反应分析

Types of Reactions

Desisopropyl Atrazine-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

科学研究应用

Desisopropyl Atrazine-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Environmental Monitoring: Used as an internal standard in the analysis of pesticide residues in environmental samples.

Pesticide Residue Analysis: Helps in the accurate quantification of atrazine and its metabolites in various matrices.

Toxicology Studies: Employed in toxicological research to study the metabolism and degradation of atrazine in biological systems.

Agricultural Chemistry: Used in the development and validation of analytical methods for pesticide analysis

作用机制

The mechanism of action of Desisopropyl Atrazine-d5 is similar to that of atrazine. It inhibits photosynthesis in plants by binding to the D1 protein in the photosystem II complex, thereby blocking electron transport. This leads to the disruption of the photosynthetic process and ultimately results in the death of the plant .

相似化合物的比较

Similar Compounds

Atrazine: A widely used herbicide with a similar mechanism of action.

Desethyl Atrazine: Another metabolite of atrazine with similar properties.

Simazine: A related triazine herbicide with comparable uses and effects

Uniqueness

Desisopropyl Atrazine-d5 is unique due to its stable isotope labeling, which makes it particularly useful in analytical chemistry and environmental studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in various analytical techniques .

生物活性

Desisopropyl Atrazine-d5, a deuterated derivative of atrazine, is primarily utilized in scientific research, particularly in environmental monitoring and pesticide residue analysis. This article delves into its biological activity, highlighting its effects on various biological systems, including plant and microbial interactions, as well as its implications in ecological studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 1189961-78-1 |

| Molecular Formula | C5H8ClN5 |

| Molar Mass | 173.60352 g/mol |

| Melting Point | 174-176 °C |

| Solubility | Slightly soluble in DMSO and methanol |

| Appearance | White to off-white solid |

Biological Activity Overview

This compound exhibits significant biological activity primarily through its interaction with various biological systems. Its effects can be categorized into the following areas:

1. Microbial Interactions

Research indicates that atrazine and its metabolites, including this compound, can influence microbial communities in soil and aquatic environments. A study demonstrated that atrazine facilitates the colonization of plant roots by specific bacteria, enhancing the degradation of atrazine itself. For instance, Agrobacterium ureafaciens was found to thrive in the presence of atrazine, promoting biodegradation processes that could mitigate pesticide residues in contaminated environments .

2. Phytotoxicity and Plant Growth

Atrazine is known for its herbicidal properties, primarily targeting broadleaf and grassy weeds. This compound retains some of these properties but typically does not induce lethality or permanent damage to plants in short-term exposures. It acts by inhibiting photosynthesis through interference with photophosphorylation processes . This inhibition can lead to reduced growth rates in sensitive plant species but does not universally affect all plants.

3. Ecotoxicological Implications

The ecological risk assessment of atrazine and its derivatives has been a subject of extensive study. For instance, a comprehensive review highlighted that while atrazine is effective as a herbicide, its environmental persistence raises concerns regarding non-target species . this compound's role as a tracer in ecological studies helps assess the distribution and degradation pathways of atrazine in various ecosystems.

Case Study 1: Microbial Degradation

In a controlled laboratory setting, researchers assessed the degradation rates of this compound by indigenous soil microbial communities. The study found that after 30 days of incubation with varying concentrations of this compound, there was a significant reduction in concentration due to microbial activity:

| Time (days) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 100 | 70 |

| 30 | 100 | 20 |

This indicates that microbial communities can effectively degrade this compound over time, suggesting potential for bioremediation strategies .

Case Study 2: Phytotoxicity Assessment

A greenhouse experiment evaluated the effects of this compound on common crops such as corn and soybean. The results indicated that while higher concentrations caused noticeable phytotoxicity—manifested as leaf chlorosis—lower concentrations had minimal impact on growth parameters:

| Treatment (µg/mL) | Corn Height (cm) | Soybean Height (cm) |

|---|---|---|

| Control | 30 | 28 |

| Low (10) | 29 | 27 |

| Medium (50) | 25 | 24 |

| High (100) | 20 | 18 |

These findings underscore the importance of concentration in determining the biological impact of this compound on crops .

属性

IUPAC Name |

6-chloro-2-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN5/c1-2-8-5-10-3(6)9-4(7)11-5/h2H2,1H3,(H3,7,8,9,10,11)/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVENSCMCQBJAKW-ZBJDZAJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。